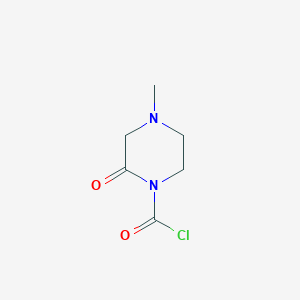

4-Methyl-2-oxopiperazine-1-carbonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-oxopiperazine-1-carbonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2O2/c1-8-2-3-9(6(7)11)5(10)4-8/h2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHXVWOINCTZFHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(C(=O)C1)C(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90664655 | |

| Record name | 4-Methyl-2-oxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65464-06-4 | |

| Record name | 4-Methyl-2-oxopiperazine-1-carbonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90664655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of 4 Methyl 2 Oxopiperazine 1 Carbonyl Chloride

Nucleophilic Acylation Reactions at the Carbonyl Chloride Center

The carbonyl chloride group is a highly reactive acylating agent, susceptible to attack by nucleophiles. It is expected to readily undergo reactions with amines and alcohols.

Amidation and Esterification Processes

No specific studies detailing the amidation or esterification of 4-Methyl-2-oxopiperazine-1-carbonyl chloride with various nucleophiles, including reaction conditions, yields, or product characterization, were found.

Formation of Urea (B33335) and Carbamate (B1207046) Derivatives

The reaction of 4-Methyl-2-oxopiperazine-1-carbonyl chloride with primary or secondary amines would be expected to yield urea derivatives, while reactions with alcohols would yield carbamate derivatives. However, no literature documenting these specific transformations for this compound could be located.

Intramolecular Cyclization and Rearrangement Pathways

The potential for the 2-oxopiperazine core to participate in intramolecular reactions is of synthetic interest.

Ring-Closing Reactions Involving the Oxopiperazine Core

There are no published reports of intramolecular ring-closing reactions originating from 4-Methyl-2-oxopiperazine-1-carbonyl chloride.

Theoretical Studies of Reaction Mechanisms

No computational or theoretical studies focusing on the reaction mechanisms, transition states, or electronic properties of 4-Methyl-2-oxopiperazine-1-carbonyl chloride were identified during the literature search.

Quantum Chemical Calculations of Transition States and Intermediates

Information not available in the search results.

Computational Modeling of Stereochemical Outcomes

Information not available in the search results.

Analysis of Conformational Dynamics and Intramolecular Interactions

Information not available in the search results.

Applications in Advanced Organic Synthesis and Derivatization

Utilization as a Key Building Block for Complex N-Heterocyclic Architectures

The unique structure of 4-methyl-2-oxopiperazine-1-carbonyl chloride allows it to serve as a foundational component for constructing elaborate nitrogen-containing heterocyclic systems. The presence of the acyl chloride function provides a direct handle for derivatization, while the piperazinone core offers a stable, conformationally relevant scaffold that is prevalent in pharmacologically active molecules. nih.govcapes.gov.br

The primary utility of 4-methyl-2-oxopiperazine-1-carbonyl chloride lies in its capacity as a potent acylating agent. The carbonyl chloride group readily undergoes nucleophilic acyl substitution with a wide array of nucleophiles. This reaction is a direct and efficient method for forging new carbon-nitrogen or carbon-oxygen bonds at the N1 position of the piperazinone ring, leading to a diverse range of polysubstituted derivatives.

Key transformations include:

Amidation: Reaction with primary or secondary amines yields the corresponding N1-carboxamide derivatives. This is one of the most common applications, allowing the coupling of the piperazinone core to other cyclic or acyclic amine-containing fragments.

Esterification: Treatment with alcohols or phenols in the presence of a base produces N1-carboxylate esters.

Friedel-Crafts Acylation: In the presence of a Lewis acid catalyst, the compound can acylate electron-rich aromatic and heteroaromatic rings, forming a direct carbon-carbon bond between the N1-carbonyl and the aromatic system.

These reactions facilitate the introduction of virtually limitless functionality at the N1 position, enabling the systematic modification of the molecule's steric and electronic properties. The synthesis of various N-substituted piperazinones is a well-established strategy for creating novel chemical entities. researchgate.netthieme.de

| Nucleophile | Reaction Type | Resulting N1-Substituent | Product Class |

|---|---|---|---|

| Aniline | Amidation | -C(O)NHPh | N-Aryl Piperazinone Carboxamide |

| Piperidine | Amidation | -C(O)N(CH₂)₅ | N-Piperidinyl Piperazinone Carboxamide |

| Ethanol | Esterification | -C(O)OCH₂CH₃ | Ethyl Piperazinone Carboxylate |

| Phenol | Esterification | -C(O)OPh | Phenyl Piperazinone Carboxylate |

Beyond simple substitution, 4-methyl-2-oxopiperazine-1-carbonyl chloride can be employed in synthetic routes targeting more complex, rigid architectures such as fused and spirocyclic systems. These structures are of significant interest as they reduce the conformational flexibility of molecules, which can lead to enhanced binding affinity and selectivity for biological targets. doi.org

Fused Ring Systems: The synthesis of fused bicyclic piperazinones is a known strategy for creating conformationally restricted peptide mimetics. springernature.comnih.gov A synthetic sequence utilizing the title compound could involve an initial acylation at the N1 position with a nucleophile containing a second reactive site. A subsequent intramolecular cyclization reaction could then form a new ring fused to the piperazinone core. For instance, acylating a bifunctional molecule like 2-aminoethanol could create a precursor that, upon activation, cyclizes to form an oxadiazabicyclic system. Such strategies have been explored for generating novel bicyclic lactams. google.com

Role in Sequential Synthetic Strategies Towards Specialized Compounds

The predictable and high-yielding reactivity of the carbonyl chloride group makes this reagent an excellent component in multi-step synthetic sequences aimed at producing specialized molecules with tailored properties.

Combinatorial chemistry and high-throughput screening are powerful tools in modern drug discovery. 4-Methyl-2-oxopiperazine-1-carbonyl chloride is an ideal starting material for the generation of diversified chemical libraries built around the piperazinone scaffold. thieme.de Its high reactivity allows for its use in parallel synthesis formats, where it can be reacted with a large set of diverse building blocks (e.g., a library of amines) simultaneously in separate reaction vessels.

This approach, often performed on a solid support, enables the rapid production of thousands of discrete compounds. 5z.com The piperazine (B1678402) scaffold is well-suited for this, offering multiple points for diversification. acs.org For example, the title compound can be used to acylate a library of primary and secondary amines, generating a library of piperazinone carboxamides. Each of these products can be further modified if desired, for instance, by targeting the N4-methyl group or the ring carbons for additional functionalization. Such libraries are invaluable for screening against biological targets to identify new lead compounds. nih.gov

| Step | Procedure | Building Blocks | Outcome |

|---|---|---|---|

| 1 | Dispense 4-Methyl-2-oxopiperazine-1-carbonyl chloride into a 96-well plate. | Reagent A (Title Compound) | 96 wells, each containing Reagent A. |

| 2 | Add a unique amine building block (B1, B2, ... B96) to each well. | Library of 96 diverse amines. | Formation of 96 unique N1-carboxamide products (A-B1, A-B2, ... A-B96). |

| 3 | Purification and analysis. | N/A | A purified library of 96 discrete piperazinone derivatives ready for screening. |

While specific examples in the completed total synthesis of natural products are not prominently documented, the utility of 4-methyl-2-oxopiperazine-1-carbonyl chloride as a potential intermediate is clear. The piperazinone ring is a key structural motif in a variety of complex, biologically active molecules. nih.gov In a hypothetical total synthesis, where the target molecule contains a highly substituted piperazinone core, the title compound could serve as a crucial early-stage intermediate.

A synthetic strategy might involve using the reagent to install a complex side chain at the N1 position via its carbonyl chloride function. This newly formed, advanced intermediate would then undergo a series of further transformations—such as stereoselective reductions, cross-coupling reactions, or additional cyclizations—to elaborate the final, complex molecular architecture. The use of versatile piperazine-based intermediates is a known strategy for producing libraries and targeted compounds. acs.org

Functionalization of the Piperazine Ring for Further Transformations

The chemistry of 4-methyl-2-oxopiperazine-1-carbonyl chloride is dominated by the electrophilic nature of the N1-carbonyl chloride. However, the entire piperazinone ring system offers multiple sites that can be considered for functionalization in subsequent synthetic steps.

N1-Position (Primary Reactivity): As detailed above, this position is the most reactive site, readily undergoing nucleophilic acyl substitution. This serves as the primary entry point for introducing diversity to the scaffold. nih.gov

C3/C5-Positions (α-to-Nitrogen): The methylene (B1212753) carbons adjacent to the ring nitrogens (C3 and C5) are potential sites for C-H functionalization. Modern synthetic methods, such as directed lithiation or transition-metal-catalyzed C-H activation, can enable the introduction of substituents at these positions. researchgate.netmdpi.com Such reactions are challenging on piperazine systems due to the presence of two nitrogen atoms but represent an advanced strategy for creating more complex substitution patterns. beilstein-journals.org

N4-Position: The N4-methyl group can potentially be a site for transformation. N-demethylation is chemically possible, which would reveal a secondary amine at the N4 position. This newly freed amine could then be functionalized with a different set of electrophiles (e.g., via alkylation or acylation), further expanding the structural diversity of the molecule.

| Position | Type of Transformation | Key Reagents/Conditions | Purpose |

|---|---|---|---|

| N1-Carbonyl | Nucleophilic Acyl Substitution | Amines, Alcohols, Organometallics | Primary method for introducing diverse substituents. |

| C3 / C5 | C-H Functionalization | Organolithium bases (e.g., s-BuLi), Transition metal catalysts (e.g., Rh, Pd) | Advanced method to introduce carbon or heteroatom substituents directly onto the ring. mdpi.com |

| N4-Methyl | N-Demethylation | Strong acids, Chloroformates | Expose the N4-amine for secondary functionalization. |

Advanced Spectroscopic and Analytical Research Methodologies for Structural Elucidation of 4 Methyl 2 Oxopiperazine 1 Carbonyl Chloride and Its Reaction Products

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Studies

High-Resolution Mass Spectrometry is an indispensable tool for elucidating the intricate pathways of chemical reactions involving 4-methyl-2-oxopiperazine-1-carbonyl chloride. By providing exact mass measurements with high accuracy and precision, HRMS allows for the unambiguous determination of elemental compositions for transient intermediates, products, and byproducts. This capability is fundamental to proposing and validating reaction mechanisms.

In studies involving the functionalization of the C(acyl)-N bond, a process relevant to the reactions of carbamoyl chlorides, HRMS can be used to identify key intermediates that would otherwise be undetectable. rsc.org For instance, in a reaction where the carbonyl chloride moiety is displaced by a nucleophile, HRMS can detect the mass of the resulting product, confirming the success of the substitution. Furthermore, by coupling HRMS with techniques like liquid chromatography (LC-HRMS), researchers can monitor the reaction progress over time, identifying short-lived species that provide direct evidence for a proposed mechanistic pathway. The fragmentation patterns observed in the tandem mass spectrometry (MS/MS) mode of HRMS offer further structural insights, helping to piece together the connectivity of atoms in unknown products or intermediates formed during the reaction.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful technique for the detailed structural elucidation of organic molecules in solution. For 4-methyl-2-oxopiperazine-1-carbonyl chloride, NMR is vital for confirming the core structure and for in-depth analysis of its dynamic conformational and stereochemical properties.

The amide bond within the 2-oxopiperazine ring and the C-N bond of the carbamoyl chloride group exhibit restricted rotation due to partial double-bond character. This restriction can lead to the existence of conformational isomers, or rotamers, which can often be observed and characterized by NMR spectroscopy. nd.eduresearchgate.net The interconversion between these rotamers is a dynamic process that can be studied using variable temperature (VT) NMR experiments.

At low temperatures, the rate of rotation slows down sufficiently for distinct signals for each rotamer to appear in the ¹H and ¹³C NMR spectra. nd.edubeilstein-journals.org As the temperature is increased, the rate of interconversion increases, causing the separate signals to broaden and eventually coalesce into a single, time-averaged signal. beilstein-journals.org By analyzing the spectra at different temperatures, researchers can determine the coalescence temperature (Tc) and calculate the free energy of activation (ΔG‡) for the rotational barrier, providing quantitative insight into the conformational dynamics of the molecule. beilstein-journals.org

Table 1: Hypothetical ¹H NMR Data for Rotamers of a Carbamoyl Chloride Derivative at Low Temperature This table is illustrative and based on typical chemical shifts for similar structures.

| Proton | Rotamer A (ppm) | Rotamer B (ppm) |

|---|---|---|

| N-CH₃ | 3.15 (s) | 2.95 (s) |

| Ring-CH₂ (adjacent to N-COCl) | 3.80 (t) | 3.65 (t) |

In reactions where new stereocenters are formed from precursors like 4-methyl-2-oxopiperazine-1-carbonyl chloride, determining the ratio of the resulting stereoisomers (diastereomers and enantiomers) is critical. ¹H NMR spectroscopy is a primary tool for determining diastereomeric ratios (d.r.). researchgate.netunl.pt Since diastereomers are chemically distinct, they typically exhibit different chemical shifts and coupling constants, allowing for the integration of their respective signals to quantify their relative abundance in a mixture. researchgate.net

Determining enantiomeric ratios (e.r.) by NMR is more complex, as enantiomers have identical spectra in an achiral solvent. This challenge is overcome by using chiral auxiliary agents. Chiral lanthanide shift reagents, such as Eu(dcm)₃, can be added to the NMR sample. researchgate.net These reagents form diastereomeric complexes with the enantiomers, leading to the separation of their signals (enantiomeric shift difference), which can then be integrated to determine the enantiomeric ratio. researchgate.net

Advanced Chromatographic Techniques for Separation and Purity Assessment in Research Contexts

Chromatography is essential for the separation of reaction products from starting materials and byproducts, as well as for assessing the purity of the target compound. High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose.

For compounds like 4-methyl-2-oxopiperazine-1-carbonyl chloride and its derivatives, which may be chiral, chiral HPLC is the gold standard for separating enantiomers and determining enantiomeric purity. unl.ptjocpr.com This is achieved by using a chiral stationary phase (CSP), such as those based on polysaccharide derivatives like cellulose or amylose (e.g., Chiralpak columns). jocpr.comnih.gov The differential interaction between the enantiomers and the chiral stationary phase leads to different retention times, allowing for their separation and quantification. jocpr.com Capillary electrophoresis (CE) using chiral selectors like cyclodextrins also serves as a powerful method for the chiral separation of piperazine (B1678402) derivatives. bohrium.com

Table 2: Example Chiral HPLC Method for Piperazine Derivatives This table represents typical conditions for chiral separation.

| Parameter | Condition |

|---|---|

| Column | Chiralpak IC (250 x 4.6 mm, 5 µm) jocpr.com |

| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v) jocpr.com |

| Flow Rate | 1.0 mL/min jocpr.com |

| Temperature | 35°C jocpr.com |

| Detection | UV at 340 nm (after derivatization if necessary) jocpr.com |

Infrared (IR) Spectroscopy in Functional Group Analysis during Research

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For 4-methyl-2-oxopiperazine-1-carbonyl chloride, IR spectroscopy is particularly useful for confirming the presence of its two distinct carbonyl groups: the amide carbonyl within the oxopiperazine ring and the acyl chloride carbonyl.

The position of the carbonyl (C=O) stretching absorption in the IR spectrum is highly sensitive to its electronic environment. libretexts.orguobabylon.edu.iq Acyl chlorides are highly reactive carboxylic acid derivatives and consequently exhibit a C=O stretch at a high frequency, typically in the range of 1785-1815 cm⁻¹. libretexts.orglibretexts.org The amide carbonyl (lactam) in the six-membered ring is expected to absorb at a lower frequency, generally around 1670 cm⁻¹. pg.edu.pl The presence of these two distinct and strong absorption bands provides clear evidence for the integrity of the 4-methyl-2-oxopiperazine-1-carbonyl chloride structure. Additionally, C-H stretching vibrations from the methyl and methylene (B1212753) groups will be observed in the 2850-3000 cm⁻¹ region. uomustansiriyah.edu.iqlibretexts.org

Table 3: Characteristic IR Absorption Frequencies for 4-Methyl-2-oxopiperazine-1-carbonyl chloride Frequencies are based on typical values for the respective functional groups.

| Functional Group | Bond | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|---|

| Acyl Chloride | C=O Stretch | ~1800 libretexts.orglibretexts.org | Strong |

| Lactam (Amide) | C=O Stretch | ~1670 pg.edu.pl | Strong |

| Alkane | C-H Stretch | 2850-2960 libretexts.orgpressbooks.pub | Medium-Strong |

Q & A

Q. What safety protocols should be followed when handling 4-Methyl-2-oxopiperazine-1-carbonyl chloride in laboratory settings?

- Methodological Answer: Implement engineering controls (e.g., fume hoods) to maintain airborne concentrations below exposure limits . Use personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats. Ensure emergency showers and eye-wash stations are accessible. Avoid incompatible materials like strong oxidizing agents, and store the compound in a cool, dry environment . Decontaminate spills using inert absorbents and dispose of waste via approved hazardous waste protocols .

Q. Which spectroscopic techniques are most reliable for confirming the structure of 4-Methyl-2-oxopiperazine-1-carbonyl chloride?

- Methodological Answer: Combine nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to analyze the piperazine ring protons (δ 3.2–4.1 ppm) and carbonyl signals (δ 165–175 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) can confirm the molecular ion peak ([M+H]⁺). Cross-validate using infrared (IR) spectroscopy to detect the carbonyl chloride stretch (~1800 cm⁻¹) . Reference authoritative databases like ChemIDplus or EPA DSSTox for spectral comparisons .

Q. What are the recommended purification methods for 4-Methyl-2-oxopiperazine-1-carbonyl chloride to ensure high yield and purity?

- Methodological Answer: Use recrystallization in anhydrous dichloromethane/hexane mixtures under nitrogen to prevent hydrolysis. For chromatographic purification, employ silica gel columns with ethyl acetate/hexane gradients (10–40%). Monitor purity via thin-layer chromatography (TLC; Rf ~0.5 in 3:7 ethyl acetate/hexane) and high-performance liquid chromatography (HPLC) with UV detection at 254 nm .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported decomposition products of 4-Methyl-2-oxopiperazine-1-carbonyl chloride under varying thermal conditions?

- Methodological Answer: Conduct thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) to identify volatile decomposition products (e.g., CO, HCl) at 150–250°C . Compare results with controlled pyrolysis experiments in inert vs. oxidative atmospheres. Use differential scanning calorimetry (DSC) to detect exothermic events correlating with decomposition pathways .

Q. What strategies optimize the acylation efficiency of piperazine derivatives like 4-Methyl-2-oxopiperazine-1-carbonyl chloride in nucleophilic reactions?

- Methodological Answer: Activate the carbonyl chloride with catalytic DMAP (4-dimethylaminopyridine) to enhance electrophilicity. Use anhydrous solvents (e.g., THF, DCM) and maintain temperatures between 0–5°C to minimize side reactions. For sterically hindered nucleophiles, employ slow addition techniques and monitor reaction progress via in situ FTIR to track carbonyl chloride consumption .

Q. How do steric and electronic effects of substituents on the piperazine ring influence the reactivity of 4-Methyl-2-oxopiperazine-1-carbonyl chloride?

- Methodological Answer: Compare reaction rates with primary vs. secondary amines using kinetic studies (e.g., UV-Vis monitoring at 300 nm). Electron-withdrawing groups (e.g., -SO₂CH₃) increase electrophilicity at the carbonyl carbon, accelerating acylation. Steric hindrance from bulky groups (e.g., -CH₂Ph) reduces reactivity, requiring longer reaction times or elevated temperatures (50–60°C) .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the stability of 4-Methyl-2-oxopiperazine-1-carbonyl chloride in protic vs. aprotic solvents?

- Methodological Answer: Perform stability studies by incubating the compound in methanol (protic) and acetonitrile (aprotic) at 25°C. Quantify degradation products (e.g., hydrolyzed piperazine) via HPLC every 24 hours. Use deuterated solvents in ¹H NMR to track real-time hydrolysis. Conflicting data may arise from trace moisture content; ensure solvents are rigorously dried (e.g., molecular sieves) .

Experimental Design Considerations

Q. What controls are essential when testing the biological activity of 4-Methyl-2-oxopiperazine-1-carbonyl chloride in cell-based assays?

- Methodological Answer: Include a hydrolyzed derivative (e.g., 4-Methyl-2-oxopiperazine-1-carboxylic acid) to distinguish between intrinsic activity and effects from the parent compound. Use vehicle controls (e.g., DMSO) at equivalent concentrations. Pre-treat cells with glutathione (1–5 mM) to assess redox-mediated toxicity. Validate target engagement via competitive binding assays with fluorescent probes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.